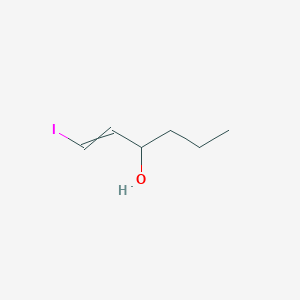![molecular formula C15H13NO3 B14287398 Benzeneacetic acid, 2-[(phenylamino)carbonyl]- CAS No. 126069-76-9](/img/structure/B14287398.png)
Benzeneacetic acid, 2-[(phenylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- is a chemical compound with the molecular formula C₁₅H₁₃NO₃ It is known for its unique structure, which includes a benzene ring, an acetic acid group, and a phenylamino carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- typically involves the reaction of benzeneacetic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the phenylamino carbonyl group.
Benzeneacetic acid: Similar but without the phenylamino carbonyl group.
Phenylalanine: An amino acid with a similar aromatic structure but different functional groups.
Uniqueness
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- is unique due to the presence of both the phenylamino carbonyl group and the benzeneacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
126069-76-9 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-[2-(phenylcarbamoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-11-6-4-5-9-13(11)15(19)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,19)(H,17,18) |
Clé InChI |
OHPBHIFNOJKRNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


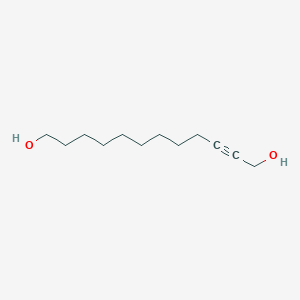
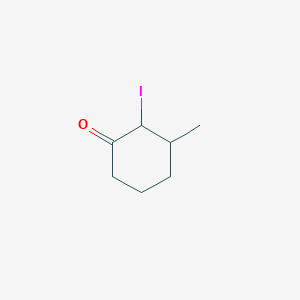
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
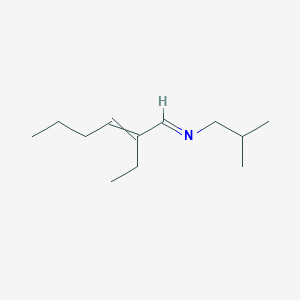
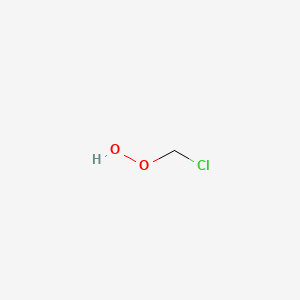
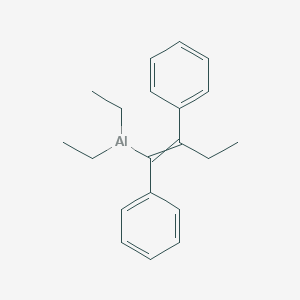
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
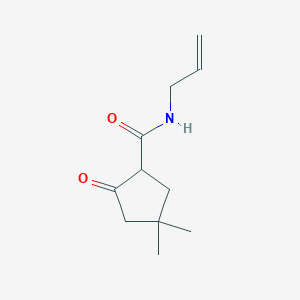

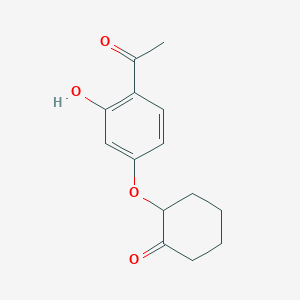
![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
